Comprehensive Technical Guide: Chemical and Physical Properties of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone
Comprehensive Technical Guide: Chemical and Physical Properties of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone
Executive Summary & Structural Significance
(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is a highly specialized diaryl ketone that serves as a critical intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and photochromic materials. The molecule is characterized by a central carbonyl (methanone) bridge linking an electron-withdrawing 3-chlorophenyl ring and an electron-donating, sterically hindered 2,5-dimethylthiophene ring[1].
The strategic placement of methyl groups at the 2 and 5 positions of the thiophene ring serves a dual purpose. Synthetically, it blocks the highly reactive α -positions, forcing electrophilic substitutions exclusively to the β -positions (C3 or C4)[2]. Pharmacologically, these methyl groups introduce significant steric bulk, forcing the aromatic rings out of coplanarity with the carbonyl group. This unique three-dimensional conformation is highly prized in drug discovery for targeting deep, hydrophobic protein pockets, such as the stem region of the influenza hemagglutinin (HA) protein[3].
Quantitative Physicochemical Data
Understanding the baseline physical and chemical properties of this compound is essential for predicting its behavior in organic solvents, chromatographic systems, and biological assays. The quantitative data is summarized below[1][4].
| Property | Value / Description |
| IUPAC Name | (3-chlorophenyl)-(2,5-dimethylthiophen-3-yl)methanone |
| CAS Registry Number | 1094499-32-7 |
| Chemical Formula | C13H11ClOS |
| Molecular Weight | 250.74 g/mol |
| Appearance | Solid / Viscous Oil (temperature dependent) |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO; Insoluble in water |
| Hazard Classifications (GHS) | Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336) |
Synthesis Methodology: Regioselective Friedel-Crafts Acylation
The most efficient route to synthesize (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is through a Lewis acid-catalyzed Friedel-Crafts acylation.
Causality of Experimental Design
The choice of 2,5-dimethylthiophene as a starting material is highly deliberate. In an unsubstituted thiophene, the α -positions (C2 and C5) are significantly more nucleophilic than the β -positions. By pre-blocking C2 and C5 with methyl groups, the incoming acylium ion is sterically and electronically forced to attack the C3 position[2]. Because C3 and C4 are chemically equivalent due to the molecule's symmetry, the reaction yields a single regioisomer, maximizing atom economy and eliminating the need for complex isomeric separation. Aluminum chloride ( AlCl3 ) is selected as the Lewis acid because it possesses the exact electrophilic strength required to fully activate the 3-chlorobenzoyl chloride without cleaving the thiophene ring.
Self-Validating Experimental Protocol
Step 1: Acylium Ion Generation
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In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 3-chlorobenzoyl chloride in anhydrous dichloromethane (DCM).
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Cool the solution to 0°C using an ice bath to prevent uncontrolled exothermic degradation.
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Slowly add 1.2 equivalents of anhydrous AlCl3 in small portions. Validation Check: The solution will transition to a deep yellow/orange color, confirming the formation of the highly electrophilic acylium ion complex.
Step 2: Electrophilic Aromatic Substitution 4. Dissolve 1.0 equivalent of 2,5-dimethylthiophene in a small volume of anhydrous DCM. 5. Add this solution dropwise to the activated acylium mixture over 30 minutes, maintaining the temperature at 0°C. 6. Allow the reaction to warm to room temperature and stir for 2–4 hours. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) eluent. The disappearance of the highly UV-active 3-chlorobenzoyl chloride spot confirms reaction completion.
Step 3: Quenching and Phase Separation 7. Pour the reaction mixture slowly over crushed ice containing 1M HCl. Validation Check: The immediate dissolution of the aluminum complex and the breaking of the emulsion into two distinct, clear layers (aqueous and organic) validates successful quenching. 8. Extract the aqueous layer three times with DCM. Wash the combined organic layers with saturated NaHCO3 (to neutralize residual acid) and brine. 9. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 4: Purification 10. Purify the crude residue via silica gel flash chromatography to isolate the pure methanone.
Caption: Figure 1: Step-by-step Friedel-Crafts acylation workflow for synthesizing the target methanone.
Applications in Drug Discovery: Influenza Fusion Inhibitors
Beyond its utility as a basic chemical building block, the (2,5-dimethylthiophen-3-yl)methanone scaffold is highly relevant in modern antiviral drug design.
During the infection cycle of the influenza A virus (such as A/H1N1 and A/H5N1), the viral hemagglutinin (HA) protein must undergo a drastic conformational change triggered by the acidic environment (pH ~5.5) of the host cell's endosome[3]. This conformational shift exposes a fusion peptide that merges the viral envelope with the endosomal membrane, allowing viral RNA to enter the host cell.
Derivatives of 2,5-dimethylthiophene-based methanones and benzamides have been identified as potent fusion inhibitors[3]. The structural causality lies in the compound's ability to anchor deeply within the hydrophobic stem pocket of the HA protein. The steric bulk provided by the 2,5-dimethyl groups on the thiophene ring prevents the HA protein from executing its low-pH conformational change, thereby trapping the virus in the endosome and halting the infection cycle[3].
Caption: Figure 2: Pathway illustrating the conversion of the methanone core into influenza HA fusion inhibitors.
Safety, Handling, and Spectroscopic Profiling
Analytical Characterization: To validate the structural integrity of the synthesized compound, researchers should rely on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
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1H-NMR: Expect a sharp singlet integrating to 3H around δ 2.3–2.5 ppm for each of the two methyl groups on the thiophene ring. The thiophene C4 proton will appear as a singlet around δ 6.8–7.0 ppm, while the 3-chlorophenyl protons will present as a multiplet in the aromatic region ( δ 7.3–7.8 ppm).
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Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]+ should be observed at m/z 251.0, with a characteristic M+2 isotope peak at m/z 253.0 (approximately one-third the intensity of the parent peak) confirming the presence of a single chlorine atom.
Safety Protocols: As an Acute Tox. 4 and Skin Irrit. 2 agent[1], all handling must occur within a certified chemical fume hood. Nitrile gloves and safety goggles are mandatory. In the event of skin contact, the protocol dictates immediate washing with copious amounts of soap and water to prevent dermal absorption.
References
- NextSDS. "(3-chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone — Chemical Substance Information." NextSDS Chemical Database.
- Guidechem. "C13H11ClOS - Chemical Dictionary." Guidechem.
- ACS Publications. "Photoreaction between 2-Benzoylthiophene and Phenol or Indole." American Chemical Society.
- National Institutes of Health (NIH) / PMC. "N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins." PMC.
